molecular formula C17H18O4S B1336408 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone CAS No. 346413-00-1

1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone

Cat. No.: B1336408
CAS No.: 346413-00-1
M. Wt: 318.4 g/mol
InChI Key: KCFDBQJCUNNTHR-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone is an organic compound characterized by the presence of ethoxy and methylsulfonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone typically involves the reaction of 4-ethoxybenzaldehyde with 4-methylsulfonylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The ethoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The ethoxy and methylsulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone
  • 1-(4-Ethoxyphenyl)-2-(4-chlorophenyl)ethanone
  • 1-(4-Ethoxyphenyl)-2-(4-nitrophenyl)ethanone

Comparison: 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone is unique due to the presence of both ethoxy and methylsulfonyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-3-21-15-8-6-14(7-9-15)17(18)12-13-4-10-16(11-5-13)22(2,19)20/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFDBQJCUNNTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433191
Record name 1-(4-Ethoxyphenyl)-2-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346413-00-1
Record name 1-(4-Ethoxyphenyl)-2-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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